Ethyl fumarate Ethyl fumarate Monoethyl Fumarate is an anti-psoriatic fumaric acid ester. It was used in the preparation of photo-crosslinkable macromers. It was also used to synthesize Ugi/intramolecular Diels-Alder (IMDA) cycloaddition products. It inhibited thymidine-14C incorporat
Brand Name: Vulcanchem
CAS No.: 2459-05-4
VCID: VC21347958
InChI: InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/b4-3+
SMILES: CCOC(=O)C=CC(=O)O
Molecular Formula: C6H7O4-
Molecular Weight: 143.12 g/mol

Ethyl fumarate

CAS No.: 2459-05-4

Cat. No.: VC21347958

Molecular Formula: C6H7O4-

Molecular Weight: 143.12 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl fumarate - 2459-05-4

CAS No. 2459-05-4
Molecular Formula C6H7O4-
Molecular Weight 143.12 g/mol
IUPAC Name (E)-4-ethoxy-4-oxobut-2-enoate
Standard InChI InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/b4-3+
Standard InChI Key XLYMOEINVGRTEX-ONEGZZNKSA-M
Isomeric SMILES CCOC(=O)/C=C/C(=O)[O-]
SMILES CCOC(=O)C=CC(=O)O
Canonical SMILES CCOC(=O)C=CC(=O)[O-]
Appearance White Solid
Melting Point 68-70°C

Chemical Identity and Structure

Ethyl fumarate (monoethyl fumarate) is characterized by a single ethyl ester group attached to one of the carboxylic acid functionalities of fumaric acid, leaving the other carboxylic group unesterified. This structure gives the compound its unique chemical properties and reactivity profile.

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial contexts. The table below summarizes the key identification parameters:

ParameterInformation
Chemical NameFumaric acid monoethyl ester
Common SynonymsMonoethyl fumarate, Ethyl hydrogen fumarate, (2E)-4-ethoxy-4-oxobut-2-enoic acid
CAS Registry Number2459-05-4
EINECS219-544-7
Molecular FormulaC₆H₈O₄
IUPAC Standard InChIInChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+
InChIKeyXLYMOEINVGRTEX-ONEGZZNKSA-N

Structural Features

Ethyl fumarate contains a trans (E) double bond between carbon atoms, maintaining the geometry found in fumaric acid. This stereochemistry is significant for its biological activity and chemical reactivity.

Structural FeatureDescription
StereochemistryACHIRAL
Defined Stereocenters0 / 0
E/Z Centers1 (trans configuration)
Charge0
SMILES NotationCCOC(=O)\C=C\C(O)=O

Physical and Chemical Properties

Ethyl fumarate exists as white to light brown crystalline solid under standard conditions. Its physical and chemical properties make it suitable for various applications in research and industry.

Basic Physical Properties

The table below summarizes the key physical properties of ethyl fumarate:

PropertyValueUnit
Molecular Weight144.1253g/mol
AppearanceWhite to light brown crystals-
Melting Point66-68°C
Boiling Point147°C (at 16 mmHg)
Reduced Pressure Boiling Point420.2K (at 0.021 bar)
Density1.1109g/cm³
Flash Point109.6°C
Refractive Index1.4500(estimated)

Solubility Profile

Understanding the solubility characteristics of ethyl fumarate is crucial for its application in various formulations:

SolventSolubility
WaterSoluble
ChloroformSlightly soluble
DMSOSlightly soluble
MethanolSlightly soluble
LogP (octanol/water)0.190

Thermodynamic Properties

The thermodynamic parameters of ethyl fumarate provide insights into its stability and phase behavior:

PropertyValueUnitSource
Δ₍ᶠ₎G° (Gibbs free energy of formation)-419.80kJ/molCalculated
Δ₍ᶠ₎H° gas (Enthalpy of formation, gas)-559.56kJ/molCalculated
Δ₍ᶠᵤₛ₎H° (Enthalpy of fusion)19.97kJ/molCalculated
Δ₍ᵥₐₚ₎H° (Enthalpy of vaporization)61.49kJ/molCalculated
Critical Temperature (T₍c₎)750.05KCalculated
Critical Pressure (P₍c₎)4211.09kPaCalculated

Temperature-Dependent Properties

The heat capacity and viscosity of ethyl fumarate vary with temperature, as shown in the following data:

Temperature (K)Heat Capacity, C₍p,gas₎ (J/mol×K)Viscosity, η (Pa×s)
335.21-0.0051297
373.21-0.0019494
563.18238.030.0001095
625.47252.78-
687.76266.10-
750.05278.04-

Synthesis Methods

Several methods exist for the synthesis of ethyl fumarate, with the most common approach involving the partial esterification of fumaric acid.

Standard Synthetic Route

While the search results don't provide a direct synthesis method for monoethyl fumarate, they do describe a related synthesis of tert-butyl ethyl fumarate using monoethyl fumarate as a starting material:

A 500-mL flask equipped with a calcium chloride drying tube is charged with monoethyl fumarate, dichloromethane, tert-butyl alcohol, and 4-dimethylaminopyridine. The solution is cooled to 0°C while dicyclohexylcarbodiimide is added. After stirring at room temperature, the product is isolated through filtration, washing, and distillation under reduced pressure .

This synthesis method demonstrates the reactivity of the remaining carboxylic acid group in monoethyl fumarate, which can be utilized to produce various derivatives.

Applications and Uses

Ethyl fumarate has diverse applications spanning pharmaceutical, industrial, and food sectors.

Industrial and Food Applications

Beyond its pharmaceutical uses, ethyl fumarate serves several industrial functions:

  • Preservative: It functions as an effective preservative in food and feed products, capable of inhibiting mold growth and prolonging shelf life, with relatively low toxicity and minimal irritation to skin and mucous membranes .

  • Polymer Material: Ethyl fumarate is utilized in polymer synthesis as a monomer, contributing to the development of materials with specific properties .

  • Food Additive: It serves as a food additive, potentially related to the known applications of fumaric acid in food preservation .

Classification ParameterInformation
Hazard SymbolsXi - Irritant
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
WGK Germany1 (slightly hazardous to water)
Hazard ClassIRRITANT

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